molecular formula C9H10F3NO B3139052 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline CAS No. 475589-00-5

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3139052
CAS RN: 475589-00-5
M. Wt: 205.18 g/mol
InChI Key: PTOJQUCAYOFMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline, also known as MTFA, is an organic compound belonging to the aniline family of compounds. It is a colorless liquid with a slightly sweet smell. MTFA has a variety of uses in the scientific community, ranging from synthesis methods to applications in biomedical research.

Scientific Research Applications

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has a wide range of applications in the scientific community. It has been used in a variety of biochemical and physiological studies, such as the study of enzyme activity and protein-ligand interactions. It has also been used in the study of the metabolism of drugs and other compounds. 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has also been used in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline works by binding to specific receptors in the body, such as enzymes or proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to activate certain proteins, such as the nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to activate certain proteins, such as the nuclear factor kappa B (NF-kB). In addition, 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to using 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in laboratory experiments. It can be toxic if ingested and can cause irritation of the skin and eyes if handled improperly. It also reacts with certain compounds, such as acids and bases, which can lead to the formation of hazardous compounds.

Future Directions

There are several potential future directions for the use of 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in scientific research. One potential application is in the study of the metabolism of drugs and other compounds. Another potential application is in the synthesis of pharmaceuticals and other compounds. Additionally, 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline could be used in the study of enzyme activity and protein-ligand interactions. Finally, 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline could be used in the study of the biochemical and physiological effects of drugs and other compounds.

properties

IUPAC Name

2-methyl-6-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-3-2-4-7(8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJQUCAYOFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(2,2,2-trifluoroethoxy)aniline

Synthesis routes and methods I

Procedure details

To 60 ml of an ethanol solution containing 10 g (42.6 mmol) of 2-nitro-3-(2,2,2-trifluoroethoxy)toluene, 1 g of 5 wt% Pd-carbon catalyst, and catalytic reduction was performed at atmospheric pressure and room temperature. After performing thin-layer chromatography to confirm that all the starting material had been consumed, the catalyst was filtered off and the filtrate was concentrated to provide 8.7 g of 2-methyl-6-(2,2,2-trifluoroethoxy)aniline as an oil.
Name
2-nitro-3-(2,2,2-trifluoroethoxy)toluene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2-nitro-3-(2,2,2-trifluoroethyl)oxytoluene (4.12 g) and ethyl acetate (30 ml) was added a catalytic amount of 10% palladium/carbon. Then, the mixture was stirred under a hydrogen atmosphere for 4 hours. The catalyst was removed from the reaction solution by filtration, and the filtrate was concentration under reduced pressure to yield the title compound (3.71 g).
Name
2-nitro-3-(2,2,2-trifluoroethyl)oxytoluene
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.